Ketotriclabendazole

Beschreibung

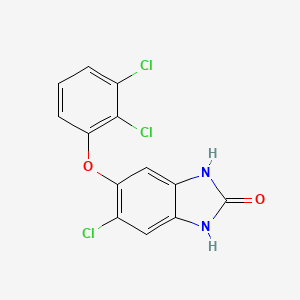

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADOEZYYSUGOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016778 | |

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201920-88-8 | |

| Record name | Ketotriclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Characterization Methodologies of Ketotriclabendazole

Advanced Synthetic Methodologies for Ketotriclabendazole and its Derivatives for Research Applications

The synthesis of this compound and its analogs is primarily for research and analytical standard purposes. These methods are designed to produce the compound with high purity, essential for its use as a reference material in various analytical techniques.

The total synthesis of this compound analogs, which are structurally similar compounds, often follows general principles of benzimidazole (B57391) synthesis. researchgate.net This typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. researchgate.netrsc.org For this compound, this would involve a substituted o-phenylenediamine reacting with a suitable reagent to form the benzimidazol-2-one (B1210169) core. While specific total synthesis pathways for a wide range of this compound analogs are not extensively detailed in publicly available literature, the synthesis of related benzimidazole derivatives provides a foundational approach. researchgate.netrsc.org For instance, the synthesis of various benzimidazole derivatives has been achieved through one-pot telescopic grinding approaches and microwave-assisted synthesis, highlighting methods that could be adapted for generating this compound analogs. researchgate.netcbijournal.com

This compound is a metabolic product of triclabendazole (B1681386). fao.org The biotransformation of triclabendazole primarily occurs in the liver, involving oxidation reactions catalyzed by enzymes. nih.gov Specifically, triclabendazole is first oxidized to triclabendazole sulfoxide (B87167) and then to triclabendazole sulfone by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP450) enzymes. nih.govnih.gov Further metabolism can lead to the formation of this compound. fao.org

While direct chemo-enzymatic synthesis of this compound from simpler precursors is not a commonly reported method, the enzymatic processes involved in its in vivo formation are well-studied. These studies often utilize liver microsomes to investigate the metabolic pathways. nih.govnih.gov For example, research has shown that sheep liver microsomes can metabolize triclabendazole into its sulfoxide and sulfone derivatives. nih.gov The inhibition of these enzymatic pathways by compounds like methimazole (B1676384) (an FMO inhibitor) and ketoconazole (B1673606) (a CYP450 inhibitor) has been used to study the metabolic fate of triclabendazole and the role of different enzymes in the formation of its metabolites, including the precursor to this compound. conicet.gov.arconicet.gov.ar This knowledge of biocatalysis is fundamental to understanding how this compound is formed in biological systems.

The generation of structural analogues of this compound can be achieved through directed library synthesis. This approach involves systematically modifying the core structure to produce a collection of related compounds. For benzimidazole-based compounds, multicomponent reactions (MCRs) like the Ugi reaction have been employed to create diverse libraries. cbijournal.com This strategy allows for the efficient synthesis of numerous derivatives by varying the starting materials. cbijournal.com Although a specific library of this compound analogues generated via this method is not documented, the principles of MCRs are applicable for creating such a library for structure-activity relationship studies or for developing new analytical standards. cbijournal.comchemrxiv.org The synthesis of benzimidazole-triazolothiadiazole derivatives, for example, demonstrates the potential of multi-step reactions to build complex heterocyclic systems from basic building blocks. rsc.org

Advanced Spectroscopic and Crystallographic Approaches for Conformational and Structural Elucidation of this compound

Confirming the precise chemical structure and conformation of this compound is paramount for its role as an analytical standard. This is achieved through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. industry.gov.au ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, allowing for the precise assignment of the structure. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum help to piece together the molecular framework. researchgate.net For complex molecules, two-dimensional NMR techniques can be employed to establish connectivity between different parts of the molecule. Analytical standards of this compound are often characterized by NMR to confirm their identity. industry.gov.ausigmaaldrich.com

Table 1: NMR Data for this compound and Related Compounds

| Compound | Nucleus | Key Chemical Shifts (ppm) and Observations | Reference |

|---|---|---|---|

| This compound | ¹H NMR | Data confirms the presence of the benzimidazol-2-one structure with the dichlorophenoxy substituent. | industry.gov.au |

| Asymmetrical dendrimer | ¹H NMR | Appearance of two signals at δ 8.96 and δ 8.60 ppm originating from two sets of peripheral amides. | researchgate.net |

This table is illustrative and based on general applications of NMR. Specific shift values for this compound are proprietary to the manufacturers of analytical standards.

Mass spectrometry (MS) is another indispensable tool for the structural confirmation of this compound. researchgate.net High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, which can be used to determine its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to fragment the molecule and analyze the resulting fragments. researchgate.netnih.gov This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. researchgate.net In the context of analyzing residues in tissues, triclabendazole and its metabolites are often oxidized to this compound, which is then quantified using LC-MS/MS. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Positive ESI | [M+H]⁺ | Specific product ions are monitored for quantification. | Determination in bovine and goat tissues. | researchgate.netnih.gov |

ESI: Electrospray Ionization; UHPLC: Ultra-High-Performance Liquid Chromatography. The specific m/z values are method-dependent.

Although X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, specific crystallographic data for this compound is not widely published in the scientific literature. nihs.go.jp However, for other complex organic molecules, X-ray crystallography has been used to determine their precise spatial arrangement, including bond lengths and angles. nihs.go.jp

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cambridge.orgfao.org This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. cambridge.org By analyzing this pattern, scientists can construct a detailed electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

While X-ray crystallography is a powerful tool in structural chemistry and drug design, providing unambiguous structural data, a specific X-ray crystal structure for this compound is not publicly available in the searched scientific literature. researchgate.net The crystallization of a compound is a critical and often challenging prerequisite for this analysis. cambridge.org For related benzimidazole compounds, X-ray crystallography has been instrumental in confirming their molecular structures and understanding intermolecular interactions, such as hydrogen bonding, which are crucial for their solid-state properties and biological activity. drugbank.com

Circular Dichroism and Other Chiroptical Methods for Stereochemical Analysis

Circular dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. ijcce.ac.irbohrium.comnih.gov This method measures the differential absorption of left and right circularly polarized light by a chiral sample. ijcce.ac.irmdpi.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of its constituent parts. bohrium.comresearchgate.net

For benzimidazole derivatives, CD spectroscopy has been effectively employed to study their conformational equilibria in solution, such as the syn-anti conformation around the glycosidic bond in benzimidazole nucleosides. ijcce.ac.irbohrium.com The sign and intensity of the Cotton effects in the CD spectrum can be correlated with specific spatial arrangements of the chromophores within the molecule.

Although this compound itself is not chiral, the introduction of chiral centers in its derivatives or its interaction with chiral biological macromolecules could be probed using CD spectroscopy. There are currently no specific circular dichroism studies focused on this compound in the available literature. However, the principles of this technique are broadly applicable to the stereochemical analysis of related and more complex benzimidazole-containing systems. nih.govresearchgate.net

Table 1: Chiroptical Analysis Methods

| Method | Principle | Application to Benzimidazoles |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. ijcce.ac.irmdpi.com | Studying solution conformations and stereochemistry of chiral benzimidazole derivatives. ijcce.ac.irbohrium.comnih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Determining the absolute configuration of chiral molecules. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Elucidating the solution-state structure of chiral molecules. |

Computational Chemistry Approaches to this compound Molecular Architecture

Computational chemistry utilizes computer simulations to model and predict the behavior of molecules, offering insights that complement experimental data. openaccessjournals.comyoutube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. ijcce.ac.irresearchgate.netdergipark.org.tr These methods solve approximations of the Schrödinger equation to determine properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.govresearchgate.net

For benzimidazole derivatives, quantum chemical calculations have been used to:

Optimize molecular geometries and predict spectral properties. ijcce.ac.ir

Calculate quantum chemical descriptors such as chemical hardness, softness, and electrophilicity to understand their reactivity. researchgate.net

Correlate calculated electronic properties (e.g., HOMO-LUMO energy gap) with observed pharmacological activity. nih.gov

While specific quantum chemical studies on this compound are not extensively reported, a molecular modeling study on Triclabendazole and its main metabolites, including the sulfoxide and sulfone, highlighted important structural and electronic differences between them and other broad-spectrum benzimidazole anthelmintics. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. researchgate.netresearchgate.netrsc.org This allows for the exploration of the conformational landscape, stability of different conformers, and the molecule's interactions with its environment, such as a solvent or a biological receptor.

In the context of benzimidazole derivatives, MD simulations have been utilized to:

Study the stability of ligand-protein complexes to understand binding mechanisms. bohrium.comacs.org

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule and its complexes. researchgate.net

Investigate the interactions of benzimidazoles with biological targets at an atomic level. rsc.org

Specific MD simulations for this compound are not found in the reviewed literature. However, such studies on related compounds demonstrate the power of this technique in rationalizing structure-activity relationships and guiding the design of new therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling aims to identify the key structural features of a molecule that are responsible for its biological activity. A molecular modeling study on Triclabendazole and its metabolites revealed significant differences in their molecular shape and electronic properties compared to broad-spectrum benzimidazoles. nih.gov The non-planar nature of the substituent at the 2-position of the active metabolite, Triclabendazole sulfoxide, and its distinct net atomic charge were proposed as potential reasons for its narrow spectrum of activity. nih.gov Understanding the SAR of Triclabendazole and its metabolites, including this compound, is crucial for elucidating their mechanism of action and for the design of new analogs with improved properties.

In Silico Prediction of Metabolic Transformations Leading to this compound

This compound is a known metabolite of Triclabendazole. fao.org The metabolic transformation of Triclabendazole primarily involves oxidation. In vitro studies with sheep liver microsomes have shown that Triclabendazole is metabolized to its sulfoxide and sulfone derivatives. conicet.gov.ar Further hydroxylation can also occur. fao.org

Table 2: Computationally Derived Molecular Properties of a Representative Benzimidazole

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy three-dimensional structure of the molecule. | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to chemical reactivity and stability. researchgate.net | DFT, Hartree-Fock |

| Electrostatic Potential Map | A visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. | DFT, Hartree-Fock |

| Conformational Energy Profile | The potential energy of the molecule as a function of one or more torsional angles, revealing stable conformers. | Molecular Mechanics, DFT |

Biochemical and Molecular Interactions of Ketotriclabendazole

Enzymatic Biotransformation Pathways Leading to Ketotriclabendazole in Host and Parasite Systems

The formation of this compound is the culmination of a series of oxidative reactions acting on the parent triclabendazole (B1681386) molecule. This biotransformation occurs primarily in the host's liver, although the parasite itself possesses some metabolic capability. The pathway generally proceeds through the formation of triclabendazole sulphoxide and triclabendazole sulphone, which are subsequently oxidized to the keto-derivative.

Identification and Characterization of Enzymes Involved in Oxidation Processes

The oxidative metabolism of triclabendazole is mediated predominantly by two key enzyme superfamilies: the Cytochrome P450 (CYP450) and the Flavin-containing monooxygenase (FMO) systems.

In host systems, such as sheep liver microsomes, triclabendazole is first oxidized to its active sulphoxide metabolite (triclabendazole sulphoxide). nih.gov Studies have shown that the FMO system is the main enzymatic pathway responsible for this initial sulphoxidation step. nih.gov This is evidenced by significant inhibition of the reaction in the presence of the FMO substrate methimazole (B1676384) (71% inhibition) or after heat inactivation of the FMO system (77% inhibition). nih.gov The CYP450 system also contributes to this step, but to a lesser extent.

The subsequent oxidation of triclabendazole sulphoxide to triclabendazole sulphone involves both the FMO and CYP450 systems in roughly equal measure. nih.gov The conversion to the sulphone metabolite is significantly reduced by inhibitors of both systems. nih.gov For human metabolism, in vitro data suggests that CYP1A2 is the primary enzyme for the initial sulphoxidation, with minor roles for CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO. drugbank.com The further oxidation to the sulphone is mainly carried out by CYP2C9. drugbank.com The final oxidative step to form this compound from these sulphone and other hydroxylated precursors is understood to be a continuation of this enzymatic activity, though the specific isozymes for this terminal step are less defined.

| Metabolic Step | Inhibitor/Condition | Target Enzyme System | Percentage Inhibition |

|---|---|---|---|

| TCBZ → TCBZ Sulphoxide | FMO Inactivation (Heat) | FMO | 77% |

| Methimazole (MTZ) | FMO | 71% | |

| Piperonyl Butoxide (PB) | CYP450 | 24% | |

| TCBZ Sulphoxide → TCBZ Sulphone | Ketoconazole (B1673606) (KTZ) | CYP450 | 66% |

| FMO Inactivation (Heat) | FMO | 58% | |

| Piperonyl Butoxide (PB) | CYP450 | 55% | |

| Methimazole (MTZ) | FMO | 52% |

Elucidation of Metabolic Flux Towards this compound Formation

The metabolic flux is heavily skewed towards the initial sulphoxidation of triclabendazole. In sheep liver microsomes, the rate of triclabendazole sulphoxidation is significantly greater than the subsequent sulphonation of the resulting triclabendazole sulphoxide. nih.gov This indicates a rapid conversion of the parent drug to its primary active metabolite, triclabendazole sulphoxide, which then serves as a substrate for slower, further oxidation.

The formation of this compound represents a terminal, irreversible step in the metabolic cascade. Its designation as the official marker residue for monitoring triclabendazole in animal tissues implies that various metabolic pathways converge on its formation and that it is a stable end-product. The flux, therefore, is unidirectional towards this compound, which accumulates as the final product of the oxidative biotransformation of triclabendazole and its sulphoxide and sulphone metabolites.

Comparative Analysis of Biotransformation in Different Model Organisms

The biotransformation of triclabendazole exhibits notable differences between host species and the parasite itself.

Host Species (Sheep vs. Cattle): While both sheep and cattle extensively metabolize triclabendazole, there are differences in the pharmacokinetic profiles of the resulting sulphoxide and sulphone metabolites. researchgate.net Studies indicate that calves generally show higher values for most pharmacokinetic parameters compared to sheep, suggesting species-specific variations in metabolic rates and disposition. researchgate.net

Host vs. Parasite (Fasciola hepatica): The liver fluke, Fasciola hepatica, possesses the enzymatic machinery to metabolize triclabendazole, but its capacity is more limited than that of the host. The parasite can oxidize the parent drug into its sulphoxide metabolite. nih.gov Furthermore, F. hepatica can convert the active triclabendazole sulphoxide into the less active triclabendazole sulphone. nih.gov This particular metabolic step is of significant interest as it may contribute to drug resistance.

Susceptible vs. Resistant Parasites: Comparative studies have revealed that triclabendazole-resistant strains of F. hepatica exhibit an enhanced metabolic capacity. The conversion rate of triclabendazole sulphoxide to triclabendazole sulphone was found to be, on average, 20.29% greater in resistant flukes compared to susceptible ones. nih.govresearchgate.net This suggests that an accelerated detoxification of the active sulphoxide metabolite to the less potent sulphone is a potential mechanism of resistance.

| Organism | Metabolic Step | Metabolic Rate |

|---|---|---|

| Sheep (Liver Microsomes) | TCBZ → TCBZ Sulphoxide | Significantly greater than TCBZSO sulphonation |

| Fasciola hepatica (Susceptible) | TCBZ → TCBZ Sulphoxide | 0.09 nmol min⁻¹ mg protein⁻¹ |

| Fasciola hepatica (Resistant vs. Susceptible) | TCBZ Sulphoxide → TCBZ Sulphone | ~20% greater in resistant flukes |

Role of this compound within the Triclabendazole Metabolic Network

This compound is positioned as the terminal product within the complex metabolic network of triclabendazole. Its formation is a result of the extensive oxidative processes that the parent drug and its primary metabolites undergo.

Contribution to the Overall Metabolism and Disposition of Parent Compounds

The pathway leading to this compound is a major contributor to the clearance and disposition of triclabendazole. After oral administration, the parent drug is often undetectable in plasma, indicating a complete first-pass metabolism in the liver to its sulphoxide and sulphone derivatives. researchgate.net These metabolites are the primary circulating forms of the drug. drugbank.com

Subcellular Localization of this compound Formation and Catabolism

The metabolic conversion of the parent drug triclabendazole into its active sulfoxide (B87167) and subsequently into the sulfone metabolite, this compound, is a critical activation pathway. The subcellular location of these enzymatic processes is fundamental to understanding the compound's efficacy.

In host organisms such as ruminants, the liver is the primary site for the metabolism of triclabendazole. nih.gov This biotransformation is carried out by both flavin-monooxygenase (FMO) and cytochrome P450 (P450) enzyme systems. nih.gov These enzyme systems are predominantly located within the microsomes of the endoplasmic reticulum (ER) of hepatocytes. Similarly, in the target parasite Fasciola hepatica, a cytochrome P450-mediated pathway is implicated in the metabolism of triclabendazole and its sulfoxide metabolite into this compound (triclabendazole sulphone). conicet.gov.ar This metabolic activity is associated with microsomal fractions of the fluke's cells, indicating that the formation of this compound occurs at the endoplasmic reticulum. conicet.gov.ar

Further catabolism of this compound, likely involving Phase II conjugation reactions to increase water solubility for excretion, is generally expected to occur in the cytosol where enzymes such as glutathione (B108866) S-transferases are located. While specific studies on this compound's Phase II metabolism in parasites are limited, this localization follows general xenobiotic metabolism principles.

| Metabolic Process | Primary Subcellular Compartment | Key Enzyme Systems | Organism/Cell Type Context |

|---|---|---|---|

| Formation (from Triclabendazole Sulfoxide) | Endoplasmic Reticulum (Microsomes) | Cytochrome P450 (CYP P450) | Host Liver Cells; Fasciola hepatica cells conicet.gov.ar |

| Catabolism (Phase I Oxidation) | Endoplasmic Reticulum (Microsomes) | Cytochrome P450 (CYP P450) | Host Liver Cells; Fasciola hepatica cells conicet.gov.ar |

| Catabolism (Phase II Conjugation) | Cytosol (Putative) | Glutathione S-transferases (GSTs), etc. | General Xenobiotic Metabolism Pathway |

Cellular and Subcellular Disposition Mechanisms of this compound in Model Organisms

The ability of this compound to reach its intracellular target and accumulate in sufficient concentrations is governed by complex cellular disposition mechanisms, including membrane transport, intracellular storage, and active efflux.

Investigation of Transport Mechanisms Across Cellular Membranes

The entry of triclabendazole and its metabolites into the parasite is a crucial first step. As a lipophilic benzimidazole (B57391) compound, it is capable of penetrating the tegument of Fasciola hepatica via passive diffusion. avensonline.orgconicet.gov.ar However, research indicates that influx and efflux are not solely passive processes. Studies comparing triclabendazole-susceptible and -resistant flukes have shown that significantly lower concentrations of triclabendazole and its active sulfoxide metabolite are recovered from within the resistant parasites, suggesting an altered transport mechanism. nih.gov This implies the involvement of carrier-mediated transport systems in regulating the intracellular concentration of the drug.

Intracellular Accumulation and Compartmentation Dynamics

Once inside the parasite, the disposition of this compound can be influenced by its accumulation in specific subcellular compartments. As a lipophilic compound, it may sequester in lipid-rich environments. Furthermore, genomic studies on triclabendazole-resistant F. hepatica have identified a major resistance-conferring locus that contains genes for fatty acid binding proteins (FABP). plos.org This suggests a potential role for these proteins in drug storage and sequestration, which could limit the amount of free drug available to interact with its target. plos.org The accumulation of the drug is a key factor, as resistant flukes demonstrate a greatly reduced accumulation of triclabendazole and its sulfoxide metabolite. conicet.gov.ar

Efflux System Contributions to this compound Export

A primary mechanism contributing to triclabendazole resistance in F. hepatica is the active export of the drug and its metabolites from the parasite's cells. nih.gov This efflux is mediated by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp). nih.govplos.org Evidence for the role of P-gp includes the observation of lower drug uptake in resistant flukes and the reversal of this resistance phenotype when the parasites are co-incubated with P-gp inhibitors or substrates. plos.org For instance, the P-gp substrate ivermectin was shown to decrease the efflux of triclabendazole from resistant flukes, leading to higher intracellular concentrations of the drug and its sulfoxide metabolite. nih.gov Similarly, the P-gp inhibitor verapamil (B1683045) potentiates the action of triclabendazole in resistant flukes. plos.org This indicates that an enhanced P-gp-mediated efflux pump activity is a key contributor to resistance by actively exporting this compound and its precursors, thereby reducing their intracellular concentration and efficacy. nih.govplos.org

| Research Area | Experimental Approach | Model System | Key Findings |

|---|---|---|---|

| Membrane Transport | Ex vivo incubation of flukes with triclabendazole and its sulfoxide metabolite (TCBZSO). | Triclabendazole-susceptible vs. -resistant F. hepatica isolates. nih.gov | Resistant flukes show significantly lower intracellular concentrations of TCBZ and TCBZSO, indicating altered influx/efflux balance. nih.gov |

| Efflux Mechanisms | Co-incubation of resistant flukes with P-glycoprotein (P-gp) inhibitors/substrates (ivermectin, verapamil). | Triclabendazole-resistant F. hepatica. nih.govplos.org | P-gp modulators reverse the resistance phenotype by increasing intracellular drug concentrations, confirming the role of active efflux. nih.govplos.org |

| Metabolic Contribution | Co-incubation of flukes with a cytochrome P450 inhibitor (piperonyl butoxide). | Triclabendazole-susceptible vs. -resistant F. hepatica isolates. conicet.gov.arnih.gov | Inhibition of metabolism leads to more severe surface damage in resistant flukes, supporting the role of altered drug metabolism in resistance. conicet.gov.arqub.ac.uk |

| Genetic Basis | Genetic cross and whole-genome sequencing. | Triclabendazole-susceptible and -resistant F. hepatica. plos.org | Identified a major genomic locus conferring resistance, which includes candidate genes for membrane transport (ABCB1) and drug sequestration (FABP). plos.org |

Advanced Analytical Methodologies for Ketotriclabendazole Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Ketotriclabendazole Quantification

Modern chromatographic and mass spectrometric methods are the cornerstone of this compound analysis, offering unparalleled precision and accuracy. These techniques are essential for developing a comprehensive understanding of its pharmacokinetic and metabolic profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for the quantification of this compound. Its high specificity and sensitivity make it ideal for detecting trace amounts of the analyte in complex samples such as tissues and milk.

A reliable LC-MS/MS method has been developed for the simultaneous determination of triclabendazole (B1681386) and its primary metabolites, including triclabendazole sulfoxide (B87167), triclabendazole sulfone, and this compound, in bovine tissues. labtorg.kz This method often involves an oxidation step where triclabendazole and its other metabolites are converted to this compound, which then serves as a marker residue for the total residue content. labtorg.kz

Sample preparation is a critical step and typically involves extraction from the biological matrix using an organic solvent like acetonitrile. researchgate.net This is often followed by a clean-up step, which may include liquid-liquid partitioning with solvents such as n-hexane and acetonitrile, or the use of solid-phase extraction (SPE) cartridges, like the Oasis MCX, to remove interfering substances. labtorg.kz

Chromatographic separation is commonly achieved using a C18 reversed-phase column with a gradient elution. researchgate.net The mobile phase often consists of a mixture of an aqueous component, such as ammonium (B1175870) formate (B1220265) buffer, and an organic modifier like acetonitrile. researchgate.net Detection by tandem mass spectrometry is typically performed in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. researchgate.net The method's validation demonstrates excellent recovery and precision, with limits of quantification (LOQ) often in the low microgram per kilogram (µg/kg) range, making it suitable for regulatory monitoring. labtorg.kz

Interactive Table: Exemplary LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details |

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Sample Matrix | Bovine muscle, liver, kidney, and fat tissues |

| Sample Preparation | Liquid-liquid extraction with acetonitrile, followed by a clean-up step. researchgate.net |

| Chromatographic Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18). researchgate.netnih.gov |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile). researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM). researchgate.net |

| Marker Residue | This compound (often after oxidation of parent drug and other metabolites). labtorg.kz |

| Limit of Quantification | As low as 0.01 mg/kg. labtorg.kz |

| Recovery | Typically in the range of 81-102%. labtorg.kz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The use of gas chromatography-mass spectrometry (GC-MS) for the analysis of this compound is not as prevalent as LC-MS/MS. This is largely because most anthelmintic drugs, including the benzimidazole (B57391) class to which triclabendazole belongs, are polar compounds. scientificlabs.com Their inherent polarity results in low volatility, making them unsuitable for direct GC analysis without a derivatization step. scientificlabs.com

Derivatization is a chemical modification process that converts non-volatile compounds into more volatile derivatives suitable for GC analysis. While analytical standards of this compound are noted as being suitable for GC, specific derivatization protocols for this compound are not extensively documented in scientific literature. sigmaaldrich.comcnreagent.comscience.gov The need for such a potentially laborious derivatization step is a significant reason why LC-MS/MS is often the preferred method for the analysis of this compound and its related metabolites. scientificlabs.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers significant advantages for the analysis of this compound and other veterinary drug residues. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much faster separations and higher resolution than traditional HPLC. researchgate.net

In the context of this compound analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) allows for the rapid and simultaneous determination of multiple benzimidazole residues in complex matrices like bovine milk. researchgate.net A key benefit is the significant reduction in analytical run times; for instance, the chromatographic separation of 13 different benzimidazole analytes has been achieved in just 8 minutes. researchgate.net This high-throughput capability is invaluable for laboratories that process a large number of samples. The enhanced separation efficiency of UPLC also helps in resolving closely related compounds, thereby improving the accuracy of quantification. genemedi.net

Supercritical Fluid Chromatography (SFC) in Metabolite Analysis

Supercritical Fluid Chromatography (SFC) is an emerging analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is increasingly being recognized as a powerful tool for the analysis of drugs and their metabolites. nih.gov SFC can be viewed as a hybrid of gas and liquid chromatography, offering unique selectivity and often faster analysis times.

For metabolite analysis, SFC is particularly advantageous due to its orthogonality to reversed-phase liquid chromatography (RPLC), the most common mode of separation in LC-MS/MS. nih.gov This means that the separation mechanism in SFC is different, providing an alternative approach for resolving complex mixtures of metabolites. nih.gov The use of supercritical CO2, often mixed with a small amount of an organic modifier like methanol, makes the mobile phase less viscous than typical LC mobile phases, allowing for higher flow rates and faster separations. nih.gov While specific applications of SFC for this compound are not widely published, the technique's proven utility in analyzing a broad range of drug metabolites suggests its high potential for future research in this area. nih.govnih.gov The on-line coupling of SFC with mass spectrometry (SFC-MS) further enhances its applicability for sensitive and selective metabolite quantification. scientificlabs.com

Development and Validation of Immunochemical and Biosensing Methodologies for Metabolite Detection

Immunochemical methods and biosensors offer alternative or complementary approaches to chromatographic techniques for the detection of this compound. These methods are often geared towards rapid screening applications.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of a target analyte in a sample. The development of an ELISA for this compound would involve producing antibodies that specifically recognize this molecule.

While specific ELISAs exclusively for this compound are not extensively documented, there has been significant work on developing ELISAs for the parent compound, triclabendazole, and for other benzimidazoles. For instance, anti-triclabendazole monoclonal antibodies and hapten-carrier conjugates (e.g., BSA-Triclabendazole) have been developed and validated for use in competitive ELISA formats. Such assays could potentially be adapted or modified to detect major metabolites like this compound.

Furthermore, multi-analyte screening methods on biochip platforms have been developed that are capable of detecting a range of anthelmintic drugs, including this compound, in food matrices. nih.gov These immunochemical-based screening tools are valuable for rapidly identifying samples that may contain residues, which can then be confirmed using a more definitive method like LC-MS/MS. The development of ELISAs for diagnosing fascioliasis, the parasitic disease treated by triclabendazole, also underscores the feasibility of producing antibodies against related biological and chemical targets.

Biosensor Design for Real-time or Rapid Detection of this compound

The quest for rapid, sensitive, and field-deployable analytical tools has spurred research into biosensor technology for the detection of various analytes, including veterinary drug residues. nih.gov A biosensor is an analytical device that integrates a biological recognition element with a transducer to convert a molecular recognition event into a measurable signal. nih.govmjprudor.ac.in For this compound, the design of such a biosensor would typically involve the immobilization of a specific biorecognition molecule, such as an antibody, onto a transducer surface.

The principle of detection often relies on immuno-based interactions. When a sample containing this compound is introduced to the biosensor, the analyte binds to the immobilized antibodies. This binding event causes a change in the physical or chemical properties of the transducer surface, which is then converted into a detectable signal, such as an optical, electrical, or piezoelectric signal. nih.gov The magnitude of this signal is proportional to the concentration of this compound in the sample.

Recent advancements in microfluidics and nanomaterials have significantly enhanced the potential of biosensors, enabling the development of miniaturized, automated, and highly sensitive detection platforms. mdpi.com These technologies offer the promise of real-time or near-real-time analysis, a significant advantage over traditional, time-consuming laboratory methods. nih.gov While specific biosensor applications for this compound are still an emerging area of research, the foundational principles and technologies are well-established for other analytes, paving the way for future development. mjprudor.ac.inscispace.com

Antibody Generation and Specificity Profiling for this compound Recognition

The performance of any immunoassay-based method, including biosensors, is critically dependent on the quality of the antibodies used. The generation of antibodies with high affinity and specificity for this compound is a crucial step in developing reliable detection methods. scispace.comevitria.com

The process typically begins with the preparation of an immunogen. Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model, commonly rabbits or mice. evitria.com

Following immunization, the animal's immune system produces a polyclonal antibody response, resulting in a mixture of antibodies that recognize different epitopes on the this compound molecule. evitria.com For applications requiring higher specificity, monoclonal antibodies can be produced using hybridoma technology. evitria.comnih.gov This technique involves fusing antibody-producing B-cells from the immunized animal with myeloma cells to create immortal cell lines that each produce a single type of antibody with a unique specificity. evitria.comelifesciences.org

Once antibodies are generated, their specificity must be thoroughly profiled. This involves testing the cross-reactivity of the antibodies with structurally related compounds, such as the parent drug triclabendazole and its other metabolites, like triclabendazole sulfoxide and triclabendazole sulfone. nih.govresearchgate.net Techniques like enzyme-linked immunosorbent assay (ELISA) are commonly used for this purpose. An ideal antibody will exhibit high binding affinity for this compound and minimal cross-reactivity with other compounds, ensuring the accuracy and reliability of the analytical method. scispace.com

Preclinical and in Vitro Model System Investigations

Application of In Vitro Cell Culture and Parasite Systems for Ketotriclabendazole Metabolic Research

In vitro systems provide controlled environments to study specific metabolic reactions without the complexities of a whole organism. These models have been instrumental in dissecting the enzymatic pathways in both host and parasite systems that lead to the formation of triclabendazole (B1681386) metabolites.

While studies on specific mammalian cell lines are not extensively detailed in the available literature, research using subcellular fractions, particularly liver microsomes from sheep, has been fundamental in mapping the metabolic pathways of triclabendazole. nih.govresearchgate.net These in vitro models serve as a proxy for hepatic metabolism.

Investigations with sheep liver microsomes have shown that triclabendazole undergoes rapid and extensive oxidation. nih.govresearchgate.net Two primary enzymatic systems are responsible for this biotransformation: the flavin-monooxygenase (FMO) system and the cytochrome P450 (P450) system. nih.gov The initial, critical step is the sulphoxidation of the triclabendazole parent drug to form triclabendazole sulphoxide. nih.gov This is followed by a second oxidation step, converting the sulphoxide to triclabendazole sulphone. nih.gov Further metabolism leads to the formation of hydroxylated derivatives and eventually keto-triclabendazole. nih.gov

Research has quantified the relative contributions of these enzyme systems. The FMO system is the main pathway for the initial sulphoxidation, while both FMO and P450 participate almost equally in the subsequent conversion of the sulphoxide to the sulphone metabolite. nih.gov The use of specific enzyme inhibitors in these microsomal models has confirmed these pathways. For instance, methimazole (B1676384) (an FMO substrate) significantly inhibits the first sulphoxidation step, whereas piperonyl butoxide and ketoconazole (B1673606) (P450 inhibitors) significantly inhibit the formation of the sulphone metabolite. nih.gov

Table 1: Effect of Enzyme Inhibitors on Triclabendazole Metabolism in Sheep Liver Microsomes

| Enzyme System | Inhibitor | Metabolic Step Inhibited | Extent of Inhibition |

|---|---|---|---|

| FMO | Methimazole (MTZ) | TCBZ → TCBZ Sulphoxide | ~71% |

| P450 | Piperonyl Butoxide (PB) | TCBZ Sulphoxide → TCBZ Sulphone | ~55% |

| P450 3A | Ketoconazole (KTZ) | TCBZ Sulphoxide → TCBZ Sulphone | ~66% |

Data synthesized from studies on sheep liver microsomes. nih.gov

These in vitro findings highlight the complex hepatic biotransformation cascade that ultimately produces a profile of metabolites including triclabendazole sulphoxide, triclabendazole sulphone, and this compound.

In vitro culture systems using the target parasite, Fasciola hepatica (liver fluke), have provided direct insight into how the parasite itself metabolizes triclabendazole and its derivatives. researchgate.netresearchgate.net These studies are vital for understanding the drug's direct effects on the fluke and for investigating mechanisms of drug resistance.

Experiments have demonstrated that adult F. hepatica can oxidize triclabendazole into its sulphoxide metabolite. nih.gov Furthermore, the parasite is capable of metabolizing the active triclabendazole sulphoxide into the less active triclabendazole sulphone. researchgate.net This metabolic conversion within the parasite is a key area of research for drug resistance. researchgate.net

Comparative studies between triclabendazole-susceptible and triclabendazole-resistant fluke isolates have shown that resistant parasites convert the sulphoxide to the sulphone metabolite at a significantly higher rate (on average, over 20% greater) than susceptible flukes. researchgate.net This suggests that an enhanced metabolic detoxification pathway may contribute to the mechanism of resistance, whereby the parasite more rapidly inactivates the potent sulphoxide form of the drug. researchgate.net

This hypothesis is supported by studies where the parasite's metabolic enzymes are inhibited. Co-incubation of resistant flukes with triclabendazole sulphoxide and a P450 inhibitor, such as ketoconazole or piperonyl butoxide, leads to more severe damage to the parasite's structure (tegument) than treatment with the drug alone. nih.govnih.gov This indicates that blocking the parasite's metabolic capacity can partially restore its sensitivity to the drug. nih.govnih.gov

Co-culture systems, which involve growing host cells (e.g., hepatocytes) and parasites together, represent a sophisticated in vitro model to study the dynamic and reciprocal metabolic interactions that occur during an infection. Such systems could theoretically be used to observe how host metabolism of a drug affects the parasite and vice-versa, providing a more comprehensive picture than isolated cell or parasite cultures.

These models could allow researchers to investigate whether metabolites produced by host liver cells have different effects on the parasite compared to the parent drug, and whether the presence of the parasite alters the host cells' ability to metabolize the drug. However, based on the reviewed scientific literature, specific applications of host-parasite co-culture systems for the explicit study of this compound or triclabendazole metabolism have not been reported. The research has predominantly relied on liver microsomal models and isolated parasite cultures as described in the previous sections.

Utilization of Ex Vivo and In Vivo Animal Models for Biotransformation and Disposition Studies

In vivo animal models are indispensable for understanding the complete pharmacokinetic and metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

The laboratory rat has been used as an in vivo model for studying the effects of triclabendazole and for investigating mechanisms of resistance. nih.govnih.govresearchgate.net In these studies, rats are experimentally infected with Fasciola hepatica isolates, including those known to be resistant to triclabendazole. researchgate.net

These models have been particularly useful for demonstrating the potentiation of triclabendazole's activity by metabolic inhibitors in vivo. For example, when rats infected with a triclabendazole-resistant fluke strain were treated with triclabendazole alone, the parasites were largely unaffected. nih.gov However, when triclabendazole was co-administered with the P450 inhibitor ketoconazole, there was a progressive and significant increase in damage to the fluke's tegument over a 96-hour period. nih.govnih.gov This in vivo evidence strongly supports the in vitro findings that metabolic pathways are a key component of the resistance mechanism and confirms that the rat is a suitable model for such preclinical investigations. nih.gov

Large animal models, particularly sheep and cattle, are the most relevant for studying the metabolic fate of triclabendazole, as they are primary targets for treatment and their digestive physiology (e.g., the rumen) plays a significant role in drug metabolism. nih.govnih.gov

Studies in sheep and cattle have shown that orally administered triclabendazole is extensively metabolized, with the parent drug often being undetectable in plasma. researchgate.net The primary metabolites detected in the bloodstream are triclabendazole sulphoxide and triclabendazole sulphone. nih.gov The rumen has been identified as playing a role in this biotransformation, acting as a reservoir and performing sulpho-reduction of the sulphoxide metabolite back to the parent thioether compound. nih.gov

Comprehensive studies in lactating cattle have identified the full spectrum of major metabolites in milk, including this compound. These studies are crucial for food safety and establishing withdrawal periods. Following treatment, triclabendazole sulphone is the most persistent and abundant residue, followed by triclabendazole sulphoxide. This compound is also detected, although at lower concentrations and for a shorter duration.

Table 2: Peak Concentration and Detection Time of Triclabendazole Metabolites in Bovine Milk

| Compound | Highest Measured Concentration (µg/kg) | Detection Period (Days Post-Treatment) |

|---|---|---|

| Triclabendazole | 244 | up to 5.5 |

| Triclabendazole Sulphoxide | 525 | up to 15.5 |

| Triclabendazole Sulphone | 1710 | up to 20 |

| This compound | 16 | up to 5 |

Data from a study on lactating dairy cows.

These comprehensive assessments in large animal models confirm the metabolic pathways identified in in vitro systems and provide the critical pharmacokinetic data needed for regulatory approval and food safety monitoring, where this compound is often used as a key marker residue.

Tissue-Specific Metabolic Transformations of this compound

The metabolic conversion of triclabendazole to its various metabolites, including this compound, is a tissue-dependent process. The liver of the host organism and the target parasite itself are the primary sites for these biotransformations. In vitro studies using tissue microsomes have been instrumental in elucidating the specifics of these metabolic pathways.

Research has shown that sheep liver microsomes are highly efficient at metabolizing triclabendazole. nih.gov The primary reactions are oxidation processes, leading to the formation of triclabendazole sulfoxide (B87167) (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2). nih.govnih.gov The rate of sulfoxidation in the liver is significantly higher than the subsequent oxidation to the sulfone metabolite. nih.gov In contrast, the parasite Fasciola hepatica also metabolizes triclabendazole, but at a considerably lower rate than the host's liver. nih.gov The primary metabolite produced by the parasite's microsomal preparations is triclabendazole sulfoxide. nih.gov

This compound has been identified as a principal marker residue in bovine tissues, including muscle, fat, and liver. researchgate.net Analytical methods have been developed that involve the chemical oxidation of triclabendazole and its other metabolites into this compound, allowing for the total residue quantification. researchgate.net This indicates that various tissues are exposed to and can be reservoirs for triclabendazole and its derivatives, which are ultimately metabolized or converted to this compound.

| Tissue/Organism | Metabolic Process | Primary Metabolites Formed | Metabolic Rate (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Sheep Liver Microsomes | Sulfoxidation | Triclabendazole Sulfoxide (TCBZ-SO) | Significantly greater than sulfonation | nih.gov |

| Sheep Liver Microsomes | Sulfonation | Triclabendazole Sulfone (TCBZ-SO2) | Data not specified | nih.gov |

| Fasciola hepatica Microsomes | Sulfoxidation | Triclabendazole Sulfoxide (TCBZ-SO) | 0.09 | nih.gov |

| Bovine Tissues (Muscle, Fat, Liver) | Oxidation (in vivo) | This compound (as a marker residue) | Not applicable | researchgate.net |

Cellular and Subcellular Studies of this compound Interactions

Investigating the interactions of this compound at the cellular and subcellular level is key to understanding its mechanism of action and potential effects on both host and parasite cells. A variety of advanced laboratory techniques are employed for this purpose.

Fluorescence microscopy is a powerful tool for visualizing the distribution of compounds within cells. The intrinsic fluorescent properties of some benzimidazole (B57391) derivatives allow for their direct visualization without the need for fluorescent tags. nih.gov Studies on related benzimidazole compounds have demonstrated their accumulation in specific cellular compartments. For instance, certain pyrido[1,2-a]benzimidazoles have been shown to localize within the digestive vacuole and neutral lipid bodies of the malaria parasite Plasmodium falciparum. nih.gov

Other research using novel benzimidazole-hydrazone derivatives loaded into micellar carriers revealed a preferential accumulation in the perinuclear space of breast cancer cells. nih.gov In cases where the compound of interest, such as this compound, may not possess sufficient intrinsic fluorescence, it can be chemically modified with a fluorescent probe to enable its tracking within cells. This approach has been successfully used to study the mitochondrial localization of antifungal azole drugs. nih.gov These techniques provide critical insights into the potential cellular targets of this compound.

| Benzimidazole Derivative | Fluorescence Property | Observed Intracellular Localization | Reference |

|---|---|---|---|

| Pyrido[1,2-a]benzimidazoles | Intrinsic Fluorescence | Digestive vacuole and neutral lipids in P. falciparum | nih.gov |

| Rhenium(I)-benzimidazole complexes | Autofluorescence | Accumulation around cellular membranes and in the cytoplasm | nih.gov |

| Benzimidazole-hydrazone (BzH) | Aggregation-induced fluorescence | Perinuclear space of breast cancer cells | nih.gov |

| Generic Benzimidazoles | Potential for fluorescence | Not specified | researchgate.net |

Flow cytometry is a high-throughput technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. This method is invaluable for assessing the effects of a compound like this compound on cellular processes such as proliferation, viability, and apoptosis.

For example, cell proliferation can be monitored by labeling cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity is halved, which can be quantified by flow cytometry to determine the rate of proliferation. nih.gov The cytotoxicity of a compound and its effect on cell viability can be assessed by treating cells and measuring the percentage of surviving cells. nih.gov

Furthermore, flow cytometry is instrumental in cell cycle analysis. By staining cells with a DNA-binding dye such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be determined, revealing any drug-induced cell cycle arrest. nih.gov Apoptosis, or programmed cell death, can also be quantified using annexin (B1180172) V and propidium iodide staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

| Flow Cytometry Assay | Stain/Probe Used | Cellular Parameter Measured | Typical Application | Reference |

|---|---|---|---|---|

| Cell Proliferation Assay | Carboxyfluorescein succinimidyl ester (CFSE) | Rate of cell division | Assessing the anti-proliferative effects of a compound | nih.gov |

| Cell Viability Assay | Not specified (based on cell count) | Percentage of viable cells | Determining the cytotoxicity of a compound | nih.gov |

| Cell Cycle Analysis | Propidium Iodide (PI) | Distribution of cells in G1, S, and G2/M phases | Identifying drug-induced cell cycle arrest | nih.gov |

| Apoptosis Assay | Annexin V-FITC and Propidium Iodide (PI) | Quantification of early/late apoptotic and necrotic cells | Investigating the mechanism of cell death | nih.gov |

The efficacy of a drug is often dependent on its ability to reach and accumulate within specific subcellular compartments. mdpi.comnih.gov The unique physicochemical environments of organelles such as mitochondria, the endoplasmic reticulum, and lysosomes can lead to the sequestration of certain compounds. mdpi.comnih.gov The mechanism of action of triclabendazole is thought to involve the disruption of microtubule formation and interference with mitochondrial energy metabolism in the parasite. patsnap.com This suggests that mitochondria are a key subcellular target for triclabendazole and its metabolites.

The study of organelle-specific accumulation often relies on fluorescent probes that are designed to localize within a particular organelle. nih.govresearchgate.net For instance, MitoTracker dyes are commonly used to label mitochondria. nih.gov By co-localizing the fluorescence of a labeled compound with that of an organelle-specific probe, the subcellular distribution of the compound can be determined. nih.gov

Furthermore, once a compound has accumulated in an organelle, it may undergo further metabolic processing. The unique enzymatic makeup of different organelles can lead to organelle-specific biotransformations. While specific data on the organelle-specific metabolic processing of this compound is not yet available, this remains an important area for future research to fully elucidate its biological activity. The passive diffusion of benzimidazoles across the parasite's outer surface is a critical first step, after which intracellular distribution to organelles like mitochondria likely dictates their ultimate effect. researchgate.netconicet.gov.ar

| Organelle | Method for Studying Accumulation | Potential Significance for this compound | Reference |

|---|---|---|---|

| Mitochondria | Co-localization with MitoTracker dyes; use of mitochondria-targeting fluorescent probes (e.g., TPP-based) | Potential site of action, interfering with energy metabolism. | nih.govpatsnap.comnih.gov |

| Nucleus | Co-localization with nuclear stains (e.g., DAPI, Hoechst); use of nucleus-targeting probes | Potential for interaction with genetic material or nuclear proteins. | nih.govresearchgate.net |

| Endoplasmic Reticulum (ER) | Use of ER-specific fluorescent probes | Possible role in protein synthesis and folding disruption. | researchgate.net |

| Lysosomes | Co-localization with LysoTracker dyes | Potential for accumulation in acidic compartments. | researchgate.net |

| Golgi Apparatus | Use of Golgi-specific fluorescent probes | Potential interference with protein sorting and transport. | researchgate.net |

Future Research Directions and Theoretical Perspectives for Ketotriclabendazole Research

Integrated Omics Approaches for Comprehensive Ketotriclabendazole Metabolite Profiling

A comprehensive understanding of this compound formation necessitates a multi-faceted approach that goes beyond classical pharmacological studies. The integration of various "omics" technologies promises to provide a high-resolution map of the molecular events leading to the production of this key metabolite.

The future of this compound research lies in the powerful synergy of metabolomics, transcriptomics, and proteomics. mdpi.com This integrated approach allows for a multi-layered view of the cellular response to Triclabendazole (B1681386) and the subsequent formation of its metabolites. unicatt.it Metabolomics can provide a detailed snapshot of the complete set of small-molecule metabolites, including this compound and its precursors, within a biological system. ihuican.org Transcriptomics, on the other hand, can reveal the extent to which genes encoding drug-metabolizing enzymes are expressed. Proteomics completes this picture by quantifying the levels of the actual proteins (enzymes) that carry out the biotransformation.

By combining these datasets, researchers can build a more complete and dynamic picture of the metabolic processes. For instance, an increase in the transcript levels of a specific cytochrome P450 gene (identified through transcriptomics) can be correlated with an increase in the corresponding protein level (measured by proteomics) and a subsequent rise in the concentration of this compound (detected via metabolomics). This multi-omics strategy can help to identify not only the key enzymes involved but also the regulatory mechanisms that control their expression and activity. mdpi.com

Table 1: Integrated Omics in this compound Research

| Omics Discipline | Focus of Analysis | Application to this compound Research |

|---|---|---|

| Metabolomics | Comprehensive profiling of small molecules (metabolites). ihuican.orggeneralmetabolics.com | - Quantify levels of Triclabendazole, its primary metabolites (sulfoxide, sulfone), and this compound.- Identify novel or unexpected metabolites. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). cmbio.io | - Identify genes encoding enzymes (e.g., CYPs, FMOs) that are up- or down-regulated in response to Triclabendazole.- Uncover regulatory RNAs that may influence enzyme expression. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | - Quantify the abundance of key metabolic enzymes.- Investigate post-translational modifications of these enzymes. researchgate.net |

| Integrated Omics | Combined analysis of data from multiple omics platforms. mdpi.comnih.gov | - Establish direct links between gene expression, protein levels, and metabolite concentrations.- Construct comprehensive models of the metabolic network. |

A key application of systems biology in this context is the development of physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Triclabendazole and its metabolites in different species, providing valuable insights into the factors that determine the concentration of this compound in various tissues. fao.org

Network analysis provides a visual and analytical framework for exploring the complex web of interactions within a cell. cd-genomics.com In the context of this compound, a metabolic network can be constructed to map the reactions that convert Triclabendazole into its various metabolites. frontiersin.orgresearchgate.net This network would include the parent drug, its sulfoxide (B87167) and sulfone derivatives, and the final marker residue, this compound.

By overlaying transcriptomic and proteomic data onto this network, researchers can identify key regulatory hubs and bottlenecks in the pathway. github.io For example, network analysis might reveal that a particular transcription factor controls the expression of several enzymes involved in Triclabendazole oxidation. This kind of analysis can help to pinpoint the most critical control points in the metabolic pathway and suggest new targets for further investigation.

Elucidating Uncharacterized Biotransformation Pathways and Regulatory Networks

The formation of this compound is the result of oxidative metabolism. fao.org The primary enzymes implicated in the initial sulfoxidation of Triclabendazole are cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs). conicet.gov.ar Specifically, CYP1A2 appears to be a major player in the formation of the sulfoxide metabolite, which is then further oxidized to the sulfone metabolite, a reaction in which CYP2C9 is involved. drugbank.com However, the precise enzymes responsible for the final conversion to this compound are not fully elucidated.

Future research could employ a range of techniques to identify these and other novel enzymes. nih.gov Functional genomics approaches, such as screening a library of recombinant drug-metabolizing enzymes, could pinpoint the specific isoforms with the highest activity towards Triclabendazole and its metabolites. uwaterloo.ca Furthermore, proteomic analysis of liver microsomes from different species could identify enzymes that are highly expressed and correlate with high rates of this compound formation.

Table 2: Key Enzymes in Triclabendazole Metabolism

| Enzyme Family | Known Roles in Triclabendazole Metabolism | Potential for Novel Discovery |

|---|---|---|

| Cytochrome P450 (CYP) | - CYP1A2 involved in sulfoxidation. drugbank.com- CYP2C9, CYP2C19, CYP2D6, CYP3A involved to a lesser extent in sulfoxidation and sulfonation. drugbank.com | - Identification of specific CYP isoforms responsible for the final oxidation to this compound.- Characterization of species-specific differences in CYP-mediated metabolism. |

| Flavin-containing Monooxygenase (FMO) | - Significantly contributes to the conversion of Triclabendazole to its sulfoxide. conicet.gov.arcambridge.org | - Elucidation of the relative contribution of FMO versus CYPs in different tissues and species.- Discovery of novel FMO isoforms with activity towards Triclabendazole metabolites. |

The activity of drug-metabolizing enzymes is not solely determined by their expression levels; it can also be modulated by post-translational modifications (PTMs). abcam.com PTMs are chemical alterations to a protein that occur after its synthesis and can profoundly affect its function. ambiopharm.comhilarispublisher.com Common PTMs include phosphorylation, glycosylation, and acetylation. abcam.com

Investigating how PTMs affect the enzymes involved in this compound formation could open up new avenues of research. For example, it is conceivable that the phosphorylation state of a particular CYP enzyme could alter its affinity for Triclabendazole or its metabolites, thereby influencing the rate of this compound production. Advanced proteomic techniques can be used to identify and quantify PTMs on drug-metabolizing enzymes, providing insights into this important layer of regulation.

Regulatory Mechanisms of this compound Formation in Stress Responses

The formation of this compound is the result of the complete oxidation of triclabendazole (TCBZ) and its primary metabolites. researchgate.netresearchgate.net In biological systems, particularly in the context of a host organism or the target parasite Fasciola hepatica, the metabolic conversion of TCBZ is a critical process influenced by cellular stress, especially the stress induced by the drug itself. The regulation of these metabolic pathways is a key determinant of the drug's efficacy and the development of resistance.

The primary metabolic transformations of TCBZ are sulphoxidation to triclabendazole sulphoxide (TCBZ-SO) and the subsequent oxidation to triclabendazole sulphone (TCBZ-SO2). conicet.gov.ar These reactions are primarily carried out by two major enzyme systems: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (CYP P450) enzyme system. cambridge.orgcambridge.org Research indicates that the FMO system is likely the main pathway for the initial metabolism of TCBZ to its active sulphoxide form in F. hepatica. cambridge.orgconicet.gov.ar

Under the stress of TCBZ exposure, particularly in resistant fluke populations, these metabolic pathways are upregulated. cambridge.org This enhanced metabolism is considered a defense mechanism against the xenobiotic compound. cambridge.org Studies have demonstrated that TCBZ-resistant flukes have a greater capacity to metabolize TCBZ to TCBZ-SO and further to TCBZ-SO2 compared to susceptible flukes. cambridge.orgcambridge.org This suggests a regulatory mechanism where chronic drug exposure selects for or induces higher activity of the FMO and CYP P450 systems. This upregulation leads to a more rapid detoxification of the drug, reducing its effective concentration at the target site and contributing to the resistance phenotype. researchgate.net

In a different biological context, studies in Saccharomyces cerevisiae have shown that TCBZ can induce a stress-response mechanism by inhibiting the Ras-adenylyl cyclase-protein kinase A (PKA) nutrient-sensing pathway. nih.gov This inhibition leads to a decrease in intracellular cyclic AMP (cAMP), which in turn activates stress-resistance transcription factors Msn2 and Msn4. nih.govresearchgate.net This activation triggers the transcription of genes that protect the cell from various stresses, including oxidative and heat stress. nih.gov While this demonstrates TCBZ's ability to modulate cellular stress pathways, the direct link to the regulation of its own oxidative metabolism to this compound in parasites is an area for further research. Another stress response observed in F. hepatica upon drug action is blebbing of the tegumental surface, indicating a cellular reaction to the chemical stressor. cambridge.org

The regulation of TCBZ metabolism under drug-induced stress is therefore a complex interplay of enzyme upregulation and potentially broader cellular stress-response pathways. The end-product of this metabolic activity, after complete oxidation, is this compound, making the regulation of these pathways central to its eventual formation for analytical measurement. researchgate.netresearchgate.net

Predictive Modeling for this compound Metabolic Fate and Resistance Dynamics

Predictive modeling is an emerging area in pharmacology and toxicology, aiming to forecast the metabolic fate of compounds and the likelihood of resistance development. For this compound, this involves modeling the metabolism of its parent compound, triclabendazole, and the factors that lead to treatment failure.

Development of Computational Models for Metabolic Prediction

Computational methods are increasingly used to predict the metabolism of xenobiotics, which can reduce the need for extensive experimental studies. nih.gov These models can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Methods : These models use the chemical structure of known metabolized compounds to predict the fate of new compounds. nih.gov Techniques include quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with metabolic outcomes, and machine learning approaches trained on databases of metabolic reactions. nih.govnih.gov For triclabendazole, such models could predict the sites on the molecule most likely to be oxidized by FMO and CYP P450 enzymes.

Structure-Based Methods : These approaches utilize the three-dimensional structures of the metabolizing enzymes, such as CYP P450s. nih.gov Techniques like molecular docking and molecular dynamics simulations can model the interaction between triclabendazole and the enzyme's active site, providing insights into binding affinity and the mechanism of the metabolic reaction. nih.govnih.gov

Currently, specific computational models predicting the complete metabolic pathway of TCBZ to this compound are not widely published, but the foundational methods and tools are well-established for xenobiotic metabolism in general. nih.govplos.org

Machine Learning Approaches for Resistance Phenotype Prediction

Machine learning (ML), a subset of artificial intelligence, excels at identifying complex patterns in large datasets and has been successfully applied to predict antimicrobial and anthelmintic resistance. mdpi.comnih.govresearchgate.net ML models can analyze various data types, such as genomic data, patient records, or farm management practices, to predict the likelihood of a drug-resistant infection. nih.govresearchgate.netplos.org

A key application relevant to triclabendazole is the prediction of treatment outcomes. A recent study used machine learning to analyze the gut microbiome composition of human patients with fascioliasis before treatment. frontiersin.org The model was able to identify specific microbial features that were significantly associated with whether a patient would be a "responder" (cured) or "non-responder" (not cured) to TCBZ treatment. frontiersin.org This suggests that the gut microbiome may influence TCBZ metabolism or availability and that its composition can be a predictive biomarker for resistance. frontiersin.org

Another study used a random forest ML model to predict multi-drug resistance in sheep flocks based on management practices, achieving an accuracy of 86%. researchgate.net While this study was broader than just TCBZ, it demonstrates the potential of ML to identify risk factors for resistance development in livestock, a primary setting for TCBZ use. researchgate.net

Table 1: Examples of Machine Learning Applications in Predicting Anthelmintic Resistance

| Study Focus | ML Model Used | Input Data | Key Prediction | Reported Accuracy/Finding | Reference |

|---|---|---|---|---|---|

| Predicting TCBZ treatment outcome in humans | Not specified, involved identifying significantly associated features | Gut microbiome species data | Treatment responder vs. non-responder | Identified distinct microbial signatures associated with infection and treatment response. | frontiersin.org |

| Predicting multiple anthelmintic resistance in sheep | Random Forest, Classification Trees | Farm management practices | Multi-drug resistant vs. susceptible flock | Random forest model achieved 86% accuracy, 100% sensitivity. | researchgate.net |

Rational Design of Probes and Inhibitors Targeting this compound-Related Pathways

The rational design of chemical tools is crucial for studying metabolic pathways and developing strategies to overcome drug resistance. nih.govxmu.edu.cn This involves creating specific molecules, such as inhibitors or fluorescent probes, to interact with and report on the activity of the enzymes involved in TCBZ metabolism.

Metabolic Inhibitors: Research has utilized known enzyme inhibitors to probe the metabolic pathways of TCBZ in F. hepatica. These studies serve as a foundation for the rational design of more specific molecules.

Methimazole (B1676384) (MTZ): An inhibitor of the FMO system. conicet.gov.arcambridge.org Studies have shown that co-incubation of TCBZ-resistant flukes with MTZ and TCBZ or TCBZ-SO leads to more severe surface damage to the parasite than the drug alone. conicet.gov.ar This indicates that inhibiting the FMO pathway makes resistant flukes more susceptible to the drug's effects. conicet.gov.ar

Piperonyl Butoxide (PB): An inhibitor of the CYP P450 system. cambridge.org Similar to MTZ, co-incubation with PB potentiated the action of TCBZ and TCBZ-SO against resistant flukes, supporting the role of enhanced CYP P450-mediated metabolism in the resistance mechanism. cambridge.orgcambridge.org

Ketoconazole (B1673606) (KTZ): Another CYP P450 inhibitor that was found to decrease the formation of TCBZ-SO2 from TCBZ-SO. conicet.gov.ar

These inhibitor studies confirm the importance of the FMO and CYP P450 pathways in TCBZ metabolism and resistance. The data gathered provides a basis for designing novel compounds that could act as "chemosensitizing" agents, to be co-administered with TCBZ to restore its efficacy against resistant parasites. cambridge.org

Table 2: Effects of Metabolic Inhibitors on Triclabendazole (TCBZ) Metabolism and Efficacy

| Inhibitor | Target Enzyme System | Observed Effect in TCBZ-Resistant Flukes | Reference |

|---|---|---|---|

| Methimazole (MTZ) | Flavin-containing monooxygenase (FMO) | Significantly inhibited TCBZ sulphoxidation; Increased fluke susceptibility to TCBZ/TCBZ-SO. | conicet.gov.arcambridge.org |

| Piperonyl Butoxide (PB) | Cytochrome P450 (CYP P450) | Inhibited conversion of TCBZ-SO to TCBZ-SO2; Potentiated action of TCBZ/TCBZ-SO, causing more severe surface damage. | conicet.gov.arcambridge.org |

| Ketoconazole (KTZ) | Cytochrome P450 (CYP P450) | Decreased the formation of TCBZ-SO2. | conicet.gov.ar |